1,1'-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}
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Overview
Description
1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} is a complex organic compound characterized by its unique structure, which includes sulfanediyldibenzene and pyrrolidine-2,5-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} typically involves multiple steps. One common approach is the diazo coupling of para-substituted benzaldehyde phenylhydrazones with biphenyl-bis(diazonium chloride). This is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals with antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and sulfonyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: This compound is used as a linker in metal-organic frameworks.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are used as fluorophores and visible light organophotocatalysts.
2,2’-(Piperazine-1,4-diyl)diethanol: Known for its use in various chemical syntheses.
Uniqueness
1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} is unique due to its combination of sulfanediyldibenzene and pyrrolidine-2,5-dione moieties, which confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C32H22N4O8S3 |
---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
3-(4-nitrophenyl)sulfanyl-1-[4-[4-[3-(4-nitrophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]sulfanylphenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C32H22N4O8S3/c37-29-17-27(46-25-13-5-21(6-14-25)35(41)42)31(39)33(29)19-1-9-23(10-2-19)45-24-11-3-20(4-12-24)34-30(38)18-28(32(34)40)47-26-15-7-22(8-16-26)36(43)44/h1-16,27-28H,17-18H2 |
InChI Key |
NNNADSJMWUOOHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)N4C(=O)CC(C4=O)SC5=CC=C(C=C5)[N+](=O)[O-])SC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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